4-Chloro-5-nitropyridin-2-amine
Overview
Description
4-Chloro-5-nitropyridin-2-amine, also known as 4-CNPA, is an organic compound used in a variety of synthetic and research applications. It is a derivative of pyridine, an aromatic heterocyclic compound found in many natural and synthetic products. 4-CNPA has a wide range of applications in the fields of biochemistry, pharmacology, and materials science. This compound has been used in the synthesis of various pharmaceuticals, such as thiazide diuretics, anti-inflammatory drugs, and anti-cancer drugs. Additionally, it has been used in the synthesis of dyes, polymers, and catalysts.
Scientific Research Applications
Nonlinear Optical (NLO) Applications
4-Chloro-5-nitropyridin-2-amine: has been utilized in the synthesis of novel organic single crystals for NLO and optical limiting applications. These materials are crucial for developing functional devices in telecommunications and laser technology. The compound’s ability to form optically transparent single crystals with high thermal stability and excellent nonlinear optical coefficients makes it a promising candidate for high-power laser applications .
Pharmaceutical Synthesis
This compound serves as a valuable intermediate in pharmaceutical synthesis. It’s involved in the preparation of various nitropyridine derivatives, which are key precursors for a range of therapeutic agents. The versatility of 4-Chloro-5-nitropyridin-2-amine in forming different functional groups is essential for creating diverse medicinal compounds .
Agrochemical Production
As an important raw material, 4-Chloro-5-nitropyridin-2-amine is used in the synthesis of agrochemicals. Its reactivity allows for the development of compounds that can be used as pesticides or herbicides, contributing to the agricultural industry by enhancing crop protection .
Material Sciences
In material science research, 4-Chloro-5-nitropyridin-2-amine is a component in the creation of advanced materials with desirable properties such as dielectric, piezoelectric, pyroelectric, and ferroelectric characteristics. These materials have applications in various fields, including electronics and renewable energy .
Kinase Inhibition for Cancer Therapy
Research has shown that derivatives of 4-Chloro-5-nitropyridin-2-amine exhibit significant activity on kinases like p70S6Kβ. Kinase inhibitors are a class of drugs that can interfere with cell signaling and have potential applications in cancer therapy .
Dye and Pigment Industry
The compound is also an intermediate in the production of dyes and pigments. Its chemical structure allows for the attachment of various functional groups, enabling the synthesis of a wide range of colors for industrial use .
properties
IUPAC Name |
4-chloro-5-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFAJLRJEULFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408827 | |
Record name | 4-chloro-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitropyridin-2-amine | |
CAS RN |
24484-96-6 | |
Record name | 4-chloro-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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